(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole compound under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated thiazolidinone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one may be studied for its potential bioactivity. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrazole-containing molecules. Examples are:
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Ethyl acetoacetate
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents and the resulting biological activity. Its combination of a thiazolidinone core with a pyrazole moiety and fluorophenyl group provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H22FN3OS2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22FN3OS2/c1-2-3-7-14-27-23(29)21(31-24(27)30)15-18-16-28(20-8-5-4-6-9-20)26-22(18)17-10-12-19(25)13-11-17/h4-6,8-13,15-16H,2-3,7,14H2,1H3/b21-15- |
InChI Key |
YFWLGWVQAYIISC-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.